molecular formula C16H17N5O4S B2533599 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-15-8

2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2533599
CAS RN: 851969-15-8
M. Wt: 375.4
InChI Key: DFLRKFCCKNZGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

Quinazolines, which are structurally related to 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have shown potential in cancer treatment. A study on a quinazoline derivative, NTCHMTQ, demonstrated significant cytotoxic and antiproliferative activity against the human tumor cell line HeLa, indicating its potential as an anticancer drug (Ovádeková et al., 2005).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, which are chemically similar to the compound , has uncovered their effectiveness as antimicrobial agents. A range of novel 1,2,4-triazole derivatives have been found to possess good to moderate activities against various microorganisms, suggesting their potential application in controlling bacterial and fungal infections (Bektaş et al., 2007).

Antiprotozoal Properties

A derivative of 2-(5-nitro-2-thienyl)thiazole, structurally related to the target compound, has shown moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice. This suggests that similar compounds could have potential in treating protozoal infections (Verge & Roffey, 1975).

Glucosidase Inhibition and Antioxidant Activity

Benzimidazole derivatives, including morpholin-4-yl groups, have been synthesized and evaluated for their glucosidase inhibitory potential and antioxidant activities. Several compounds demonstrated higher inhibitory potential than the standard drug acarbose, indicating their potential in managing conditions like diabetes (Özil et al., 2018).

Polymorphism in Pharmaceutical Compounds

A study on morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate, which is similar in structure to the target compound, revealed insights into the dependence of crystal structure on crystallization conditions. This study is crucial for understanding the polymorphism in pharmaceutical compounds (Shishkina et al., 2017).

properties

IUPAC Name

2-methyl-5-[morpholin-4-yl-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-10-17-16-20(18-10)15(22)14(26-16)13(19-6-8-25-9-7-19)11-2-4-12(5-3-11)21(23)24/h2-5,13,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRKFCCKNZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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